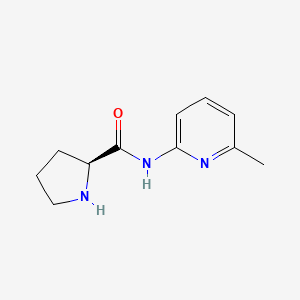

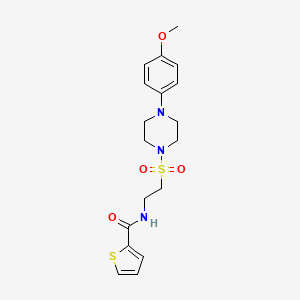

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, a fascinating organic compound, belongs to the purine family. This class of compounds is well-known for its biological and pharmacological importance. Characterized by its distinct structural motifs, it plays a critical role in various scientific research fields.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically starts with a purine derivative as the base compound. The allylamino group is introduced via a nucleophilic substitution reaction, often involving the treatment of the starting material with an allylamine in the presence of a strong base like potassium carbonate. Conditions such as a controlled temperature range between 50-70°C and inert atmosphere are crucial for optimal yield.

Industrial Production Methods

Industrial production scales up the laboratory synthesis approach, with the primary focus on maximizing yield and purity while minimizing production costs. Continuous flow reactors are commonly employed to achieve consistent reaction conditions. Catalysts and solvents are recycled to adhere to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions in the presence of agents like hydrogen peroxide or potassium permanganate.

Reduction: : It can be reduced using metal hydrides such as sodium borohydride.

Substitution: : The allylamino group can participate in nucleophilic substitution reactions with halides or other electrophilic agents.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, potassium permanganate under acidic conditions.

Reduction: : Sodium borohydride, lithium aluminium hydride in anhydrous solvents.

Substitution: : Alkyl halides, acyl halides, in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: : Can produce corresponding amine oxides or de-allylated products.

Reduction: : Leads to the formation of saturated amines.

Substitution: : Yields new purine derivatives with varied substituents.

Scientific Research Applications

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is utilized in:

Chemistry: : As a precursor in synthesizing more complex purine derivatives.

Biology: : Studying its interaction with enzymes and receptors.

Medicine: : Investigating its potential as an antiviral or anticancer agent.

Industry: : Its derivatives are explored for use in agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Compared to other purine derivatives like caffeine or theobromine, 8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent groups that confer distinct biological activities. Similar compounds include:

Caffeine (1,3,7-trimethylxanthine)

Theobromine (3,7-dimethylxanthine)

Theophylline (1,3-dimethylxanthine)

These compounds share a similar purine core but differ in their substituents, impacting their pharmacokinetics and dynamics.

That should provide a thorough look at this compound. Any area you’d like to delve deeper into?

Properties

IUPAC Name |

1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFSTQPYFKLWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,5-dimethylbenzamide](/img/structure/B2784051.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(2,5-dimethylfuran-3-YL)methyl]acetamide](/img/structure/B2784054.png)

![methyl 3-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2784065.png)

![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2784067.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)